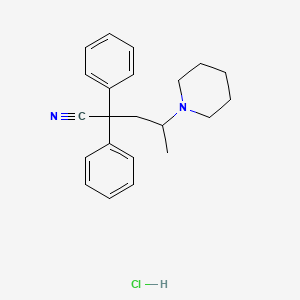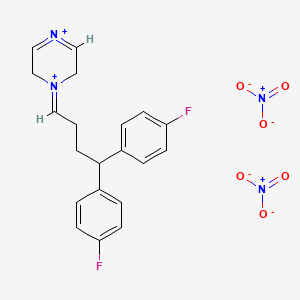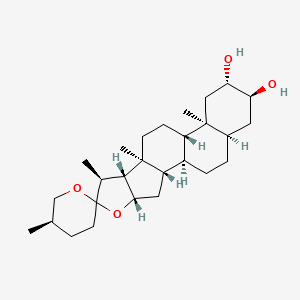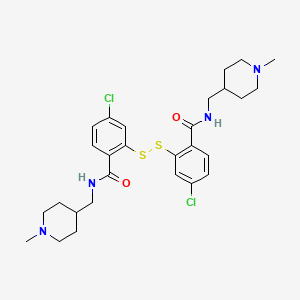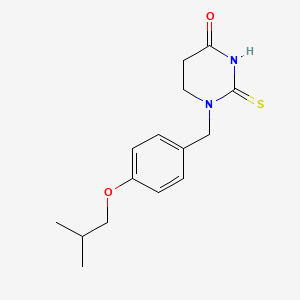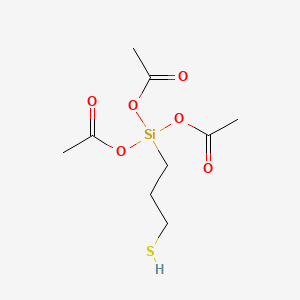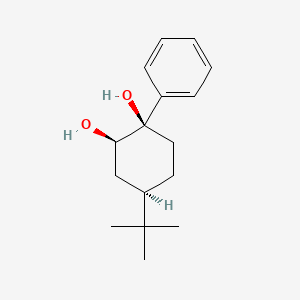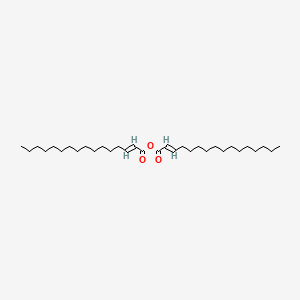
2-Hexadecenoic acid, anhydride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Hexadecenoic acid, anhydride is an organic compound derived from 2-Hexadecenoic acid. It is a type of acid anhydride, which is characterized by having two acyl groups bonded to the same oxygen atom. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.
准备方法
Synthetic Routes and Reaction Conditions
2-Hexadecenoic acid, anhydride can be synthesized through the reaction of 2-Hexadecenoic acid with a dehydrating agent. Common dehydrating agents include phosphorus pentoxide (P4O10) and acetic anhydride. The reaction typically involves heating the mixture to remove water and form the anhydride.
Industrial Production Methods
Industrial production of this compound often involves the use of acid chlorides and carboxylate salts. For example, the reaction of 2-Hexadecenoic acid chloride with sodium 2-Hexadecenoate can produce the anhydride. This method is efficient and scalable for large-scale production.
化学反应分析
Types of Reactions
2-Hexadecenoic acid, anhydride undergoes various chemical reactions, including:
Hydrolysis: Reacts with water to form 2-Hexadecenoic acid.
Alcoholysis: Reacts with alcohols to form esters.
Aminolysis: Reacts with amines to form amides.
Reduction: Can be reduced to primary alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Hydrolysis: Water, mild acidic or basic conditions.
Alcoholysis: Alcohols, often in the presence of a catalyst like pyridine.
Aminolysis: Amines, typically at room temperature.
Reduction: Lithium aluminum hydride (LiAlH4), under anhydrous conditions.
Major Products Formed
Hydrolysis: 2-Hexadecenoic acid.
Alcoholysis: Esters of 2-Hexadecenoic acid.
Aminolysis: Amides of 2-Hexadecenoic acid.
Reduction: Primary alcohols derived from 2-Hexadecenoic acid.
科学研究应用
2-Hexadecenoic acid, anhydride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to form esters, amides, and other derivatives.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-Hexadecenoic acid, anhydride involves nucleophilic acyl substitution reactions. The compound’s anhydride group is highly reactive and can be attacked by nucleophiles such as water, alcohols, and amines. This leads to the formation of various products, including acids, esters, and amides. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.
相似化合物的比较
2-Hexadecenoic acid, anhydride can be compared with other acid anhydrides, such as:
Acetic anhydride: Commonly used in acetylation reactions.
Maleic anhydride: Used in the production of resins and as a dienophile in Diels-Alder reactions.
Succinic anhydride: Utilized in the synthesis of pharmaceuticals and as a curing agent for epoxy resins.
The uniqueness of this compound lies in its specific structure and reactivity, which make it suitable for specialized applications in organic synthesis and research.
属性
CAS 编号 |
71520-00-8 |
|---|---|
分子式 |
C32H58O3 |
分子量 |
490.8 g/mol |
IUPAC 名称 |
[(E)-hexadec-2-enoyl] (E)-hexadec-2-enoate |
InChI |
InChI=1S/C32H58O3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31(33)35-32(34)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h27-30H,3-26H2,1-2H3/b29-27+,30-28+ |
InChI 键 |
CFJSABLFNNINIE-QAVVBOBSSA-N |
手性 SMILES |
CCCCCCCCCCCCC/C=C/C(=O)OC(=O)/C=C/CCCCCCCCCCCCC |
规范 SMILES |
CCCCCCCCCCCCCC=CC(=O)OC(=O)C=CCCCCCCCCCCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


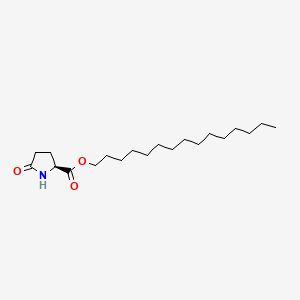

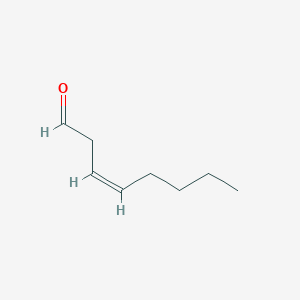


![3-[[4-[(2-Propynyloxy)methoxy]but-2-ynyl]oxy]propiononitrile](/img/structure/B12688283.png)
